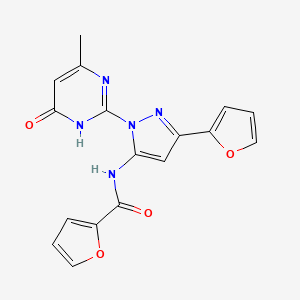

N-(3-(呋喃-2-基)-1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a furan- and pyrimidine-containing molecule, suggesting a complex structure with potential for diverse chemical reactivity and biological activity. The furan and pyrimidine moieties indicate the compound could be involved in various synthetic routes and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related furan and pyrimidine derivatives involves several steps, including the preparation of intermediates like N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and subsequent reactions to afford N-alkylated products. These steps often involve cyclization reactions under acidic or basic conditions to yield triazole, oxadiazole, and thiadiazole derivatives (El-Essawy & Rady, 2011).

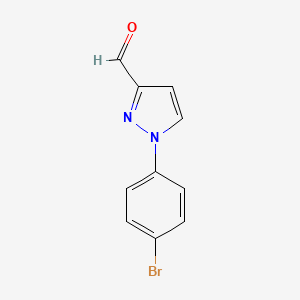

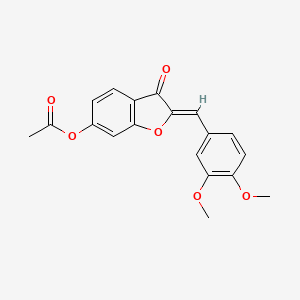

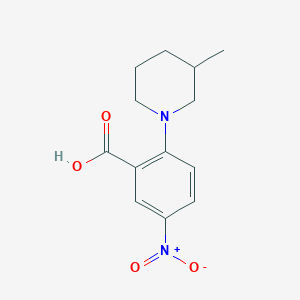

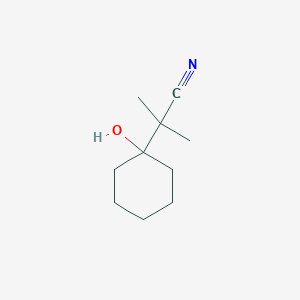

Molecular Structure Analysis

The molecular structure of compounds similar to the one typically includes heterocyclic rings like furan and pyrimidine, which are known for their aromaticity and potential for hydrogen bonding. This suggests a planar structure conducive to stacking interactions, potentially influencing its solubility and reactivity.

Chemical Reactions and Properties

Compounds containing furan and pyrimidine units participate in various chemical reactions, including electrophilic substitution and nucleophilic addition. The presence of amide functionalities suggests the possibility of amidation reactions, contributing to the compound's reactivity profile. Moreover, these molecules can undergo transformations like cyclization and condensation to afford structurally diverse derivatives (El-Essawy & Rady, 2011).

科学研究应用

DNA Recognition and Molecular Interaction

一项研究突出了受proximicin天然产物启发的呋喃氨基酸的融入DNA结合发夹聚酰胺中。呋喃羧酰胺与特定环配对时,显示出优异的DNA稳定性和序列区分能力,表明它们在基因组研究和治疗干预中作为分子识别元素的潜力 (Muzikar et al., 2011)。

抗原虫活性

对二阳离子咪唑[1,2-a]吡啶类化合物的研究,包括含有呋喃-2-羧酰胺片段的化合物,展示了强大的DNA亲和力以及对T. b. rhodesiense和P. falciparum的显著体外和体内活性。这表明该化合物在开发抗原虫感染治疗方面具有潜力 (Ismail et al., 2004)。

合成和化学性质

对呋喃-2-羧酰胺衍生物的合成和反应性的研究阐明了它们的性质和在创造更复杂化学实体中的潜在应用。这些见解对于开发具有定制性质的新材料和药物化合物至关重要 (El’chaninov & Aleksandrov, 2017)。

制药开发

对呋喃-2-羧酰胺及其衍生物在制药应用方面的探索,包括它们在合成具有潜在抗菌、抗真菌和抗原虫活性的新分子中的作用。这项研究对于开发新药物和治疗剂以对抗各种疾病至关重要 (Chambhare et al., 2003)。

属性

IUPAC Name |

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O4/c1-10-8-15(23)20-17(18-10)22-14(19-16(24)13-5-3-7-26-13)9-11(21-22)12-4-2-6-25-12/h2-9H,1H3,(H,19,24)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEGVHKTLXFGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135879843 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)